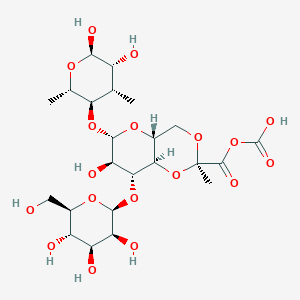![molecular formula C11H8N2O2 B154828 [3,3'-Bipyridine]-5-carboxylic acid CAS No. 1970-81-6](/img/structure/B154828.png)
[3,3'-Bipyridine]-5-carboxylic acid
Descripción general
Descripción
Bipyridine compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . They are important in classifying synthesis methods and understanding their characteristics .
Synthesis Analysis
Bipyridine synthesis has seen advances over the last 30 years using metal complexes under both homogeneous and heterogeneous conditions . Strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods .
Molecular Structure Analysis
Bipyridine and related compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Chemical Reactions Analysis
Bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of bipyridine compounds can vary widely depending on the specific compound and its structure . For example, they can exhibit different levels of solubility, electrical conductivity, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis of bipyridine derivatives has been a focus of research, with methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
Pharmacological Applications
The decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides allows the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .
Synthesis of Pyridine-Based Drugs
The synthesis of dipyridines through the Pd-catalyzed non-directed C-3 arylation of pyridine has been reported. This method has been demonstrated in the concise synthesis of pyridine-based drugs .
Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of extended crystalline organic materials that possess unique architectures with high surface areas and tunable pore sizes . Bipyridine moieties have been used for cobalt ion coordination, yielding abundant Co–N active sites, mimicking metal–bipyridine molecular systems .
Redox Flow Batteries
Bipyridinium salts, which can be derived from bipyridine compounds, are currently very popular due to their perspective applications in redox flow batteries .
Electrochemical Applications
Bipyridine compounds have been extensively used as fundamental components in various electrochemical applications, including electrodes and membranes for fuel cells, supercapacitors, and batteries .
Mecanismo De Acción
Direcciones Futuras
The field of bipyridine synthesis and application is continually evolving, with new methods being developed to overcome challenges associated with traditional synthesis methods . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of these compounds .
Propiedades
IUPAC Name |
5-pyridin-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBZQYAJHFPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406239 | |
| Record name | [3,3'-Bipyridine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,3'-Bipyridine]-5-carboxylic acid | |
CAS RN |
1970-81-6 | |
| Record name | [3,3'-Bipyridine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,3′-Bipyridine-5-carboxylic acid an interesting ligand for creating coordination polymers?
A1: 3,3′-Bipyridine-5-carboxylic acid possesses several features that make it attractive for constructing coordination polymers []:
Q2: What analytical techniques were employed to characterize the synthesized coordination polymers?
A2: While the abstract doesn't specify the exact characterization methods used, studies investigating the synthesis and properties of coordination polymers typically employ a combination of techniques []. These can include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)








